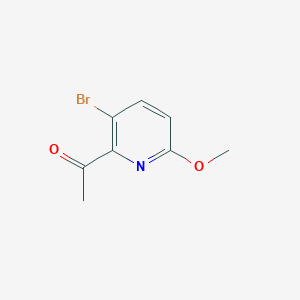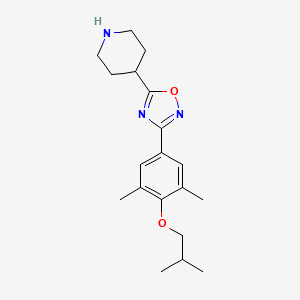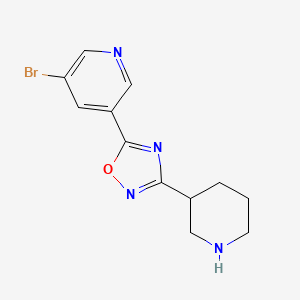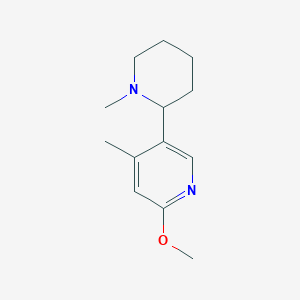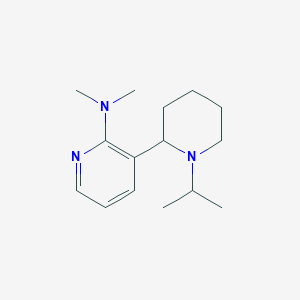![molecular formula C8H4F3NOS B11805053 2-(Trifluoromethyl)benzo[d]thiazol-5-ol](/img/structure/B11805053.png)
2-(Trifluoromethyl)benzo[d]thiazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)benzo[d]thiazol-5-ol is a heterocyclic compound that contains a thiazole ring fused with a benzene ring The presence of a trifluoromethyl group at the 2-position and a hydroxyl group at the 5-position of the benzothiazole ring makes this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)benzo[d]thiazol-5-ol typically involves the reaction of 2-aminothiophenol with trifluoroacetic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethyl)benzo[d]thiazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)benzo[d]thiazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)benzo[d]thiazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)benzo[d]thiazol-6-ol
- 2-(Trifluoromethyl)benzo[d]thiazol-5-amine
- 2-(Trifluoromethyl)benzo[d]thiazol-4-ol
Uniqueness
2-(Trifluoromethyl)benzo[d]thiazol-5-ol is unique due to the specific positioning of the trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact differently with biological targets compared to its analogs .
Propiedades
Fórmula molecular |
C8H4F3NOS |
|---|---|
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-1,3-benzothiazol-5-ol |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)7-12-5-3-4(13)1-2-6(5)14-7/h1-3,13H |
Clave InChI |
MTWQQLHSPYATOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)N=C(S2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)methanamine hydrochloride](/img/structure/B11804997.png)

